CDI Reactivity Enables Isomer Separation
7-Amino-4-hydroxy-2-naphthoic acid exhibits markedly lower reactivity toward 1,1′-carbonyldiimidazole (CDI) compared to its 5-amino positional isomer [1]. This differential reactivity provides a convenient chemical separation method that does not rely on chromatographic purification. Treatment of the crude isomeric mixture with CDI selectively converts the 5-amino isomer to the corresponding amide derivative while leaving the 7-amino isomer substantially unreacted [2].
| Evidence Dimension | Relative reactivity toward 1,1′-carbonyldiimidazole (CDI) |
|---|---|
| Target Compound Data | 7-Amino-4-hydroxy-2-naphthoic acid: Low reactivity; remains predominantly unreacted under conditions where the 5-amino isomer is quantitatively converted |
| Comparator Or Baseline | 5-Amino-4-hydroxy-2-naphthoic acid: High reactivity; undergoes rapid amide formation with CDI |
| Quantified Difference | Qualitative differential: 5-amino isomer quantitatively consumed under conditions where 7-amino isomer is recoverable intact |
| Conditions | Crude reaction mixture containing both 5-amino and 7-amino isomers in approximately 1:1 ratio; CDI in DMF at room temperature; separation achieved without chromatography |
Why This Matters
This reactivity difference enables cost-effective purification of the 7-amino isomer without chromatography, reducing manufacturing complexity and improving accessible purity for procurement decisions.
- [1] Pepe, G. et al. Tetrahedron Letters, 2007, 48(27), 4653-4655. Highly efficient synthesis and chemical separation of 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids. View Source
- [2] Pepe, G. et al. Tetrahedron Letters, 2007, 48(27), 4653-4655. Abstract: 'The separation of the two isomers was then conveniently achieved by exploiting their different reactivities with CDI.' View Source
